L-Phenylalanine-15N

Catalog No.
S1767865
CAS No.
29700-34-3
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine-15N

CAS Number

29700-34-3

Product Name

L-Phenylalanine-15N

IUPAC Name

(2S)-2-(15N)azanyl-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i10+1

InChI Key

COLNVLDHVKWLRT-YTRLMEAHSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

L-Phenylalanine-15N;29700-34-3;490105_ALDRICH;SCHEMBL1332296

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH2]

Protein Synthesis Studies ()

L-Phenylalanine-15N can be incorporated into newly synthesized proteins in cells. By feeding cells media containing L-Phenylalanine-15N and then analyzing the proteins they produce, scientists can measure the rate of protein synthesis. This technique is particularly useful for studying the effects of various factors on protein synthesis, such as:

  • Dietary changes
  • Drug treatments
  • Environmental conditions

Nuclear Magnetic Resonance (NMR) Spectroscopy ()

L-Phenylalanine-15N can be used in NMR spectroscopy, a powerful technique for studying the structure and function of biological molecules. The specific properties of the Nitrogen-15 isotope allow scientists to obtain detailed information about the:

  • Three-dimensional structure of proteins
  • Interactions between proteins and other molecules
  • Dynamics of proteins within cells

Metabolic Studies ()

Scientists can use L-Phenylalanine-15N to trace the metabolic pathways of phenylalanine within an organism. By following the incorporation of the Nitrogen-15 isotope into different molecules, researchers can gain insights into:

  • Amino acid metabolism
  • Protein turnover
  • The fate of dietary phenylalanine

L-Phenylalanine-15N is a stable isotope-labeled form of L-phenylalanine, an essential α-amino acid with the chemical formula C₉H₁₁N₁₅O₂. This compound is crucial in protein synthesis and serves as a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. The incorporation of nitrogen-15 in the molecular structure allows for enhanced tracking and analysis in various biochemical studies, particularly in metabolic and pharmacokinetic research .

  • L-Phenylalanine-15N is not used for its inherent biological activity but as a tool in scientific research. The Nitrogen-15 isotope provides a sensitive probe for NMR studies [].
  • NMR allows researchers to investigate protein structure, dynamics, and interactions with other molecules. By incorporating L-Phenylalanine-15N into specific positions of a protein, scientists can track its behavior within the molecule [].
  • L-Phenylalanine-15N is generally considered a safe handling material. However, as with any laboratory chemical, standard safety practices should be followed to avoid inhalation, ingestion, or skin contact [].
, primarily as a substrate for enzymes involved in amino acid metabolism. Key reactions include:

  • Conversion to Tyrosine: L-Phenylalanine is hydroxylated by phenylalanine hydroxylase to form L-tyrosine. This reaction is critical as L-tyrosine is a precursor for neurotransmitters.
  • Synthesis of Catecholamines: L-Tyrosine undergoes further transformations to produce L-DOPA, which is subsequently converted into dopamine, norepinephrine, and epinephrine.
  • Inhibition of Neurotransmitter Release: At higher concentrations, L-phenylalanine can inhibit the release of neurotransmitters at glutamatergic synapses .

L-Phenylalanine-15N exhibits significant biological activity due to its role as a precursor in neurotransmitter synthesis. It acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate receptor and at the glutamate binding site of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This antagonistic property can influence synaptic transmission and has implications for neurological research .

L-Phenylalanine-15N can be synthesized through various methods:

  • Microbial Fermentation: Utilizing genetically engineered strains of Escherichia coli that overproduce aromatic amino acids. This method allows for large-scale production while incorporating nitrogen-15 during the growth phase.
  • Chemical Synthesis: This involves traditional organic synthesis techniques where starting materials are reacted under controlled conditions to yield L-phenylalanine-15N.
  • Isotopic Labeling: Specific reactions can be designed to incorporate nitrogen-15 into the phenylalanine structure during synthesis, enhancing its utility in tracer studies .

L-Phenylalanine-15N has several applications:

  • Metabolic Studies: It is widely used in metabolic tracing studies to understand amino acid metabolism and neurotransmitter synthesis pathways.
  • Pharmacokinetics: The compound aids in studying drug interactions and absorption mechanisms involving amino acids.
  • Nutritional Research: It serves as a tool for understanding dietary impacts on amino acid levels in humans and animals.

Additionally, its unique isotopic labeling makes it valuable for advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Interaction studies involving L-Phenylalanine-15N focus on its role in neurotransmitter dynamics and interactions with various receptors. Research indicates that it can modulate synaptic activity by competing with other amino acids for transport across the blood-brain barrier. Furthermore, studies have shown that elevated levels of L-phenylalanine can affect serotonin production due to shared transport mechanisms, which has implications for mood regulation and neurological disorders .

L-Phenylalanine is part of a broader class of aromatic amino acids. Here are some similar compounds:

CompoundStructureUnique Features
L-TyrosineC₉H₁₁N₁₃O₃Precursor for catecholamines; contains an additional hydroxyl group.
TryptophanC₈H₉N₁O₂Precursor for serotonin; contains an indole side chain.
L-TryptophanC₈H₉N₁O₂Precursor for serotonin; involved in sleep regulation.
BoronophenylalanineC₉H₁₁BNO₂Used in neutron capture therapy; contains boron for therapeutic applications.

L-Phenylalanine stands out due to its essential nature and role as a precursor for multiple neurotransmitters, making it integral to both metabolic pathways and neurological health . Its isotopic variant, L-Phenylalanine-15N, further distinguishes itself by enabling precise tracking in research applications.

Molecular Structure and Formula

L-Phenylalanine-15N possesses the molecular formula C₉H₁₁¹⁵NO₂, where the nitrogen atom is specifically enriched with the nitrogen-15 isotope [1] [15]. The compound retains the characteristic structure of L-phenylalanine, featuring an aromatic benzene ring connected to the amino acid backbone through a methylene bridge [33]. The molecular structure consists of a central alpha-carbon bearing an amino group (¹⁵NH₂), a carboxyl group (COOH), a hydrogen atom, and a benzyl side chain (-CH₂-C₆H₅) [30].

The structural representation follows the standard amino acid configuration with the amino group, carboxyl group, and side chain positioned around the central alpha-carbon [36]. The benzene ring component contributes to the aromatic character of the molecule and provides the characteristic properties associated with phenylalanine derivatives [33]. The incorporation of nitrogen-15 occurs specifically at the amino group position, maintaining the overall structural integrity while providing isotopic enrichment for analytical purposes [16].

Isotopic Composition and Enrichment

The isotopic composition of L-Phenylalanine-15N features significant enrichment of the nitrogen-15 isotope compared to natural abundance levels [1]. Commercial preparations typically achieve nitrogen-15 isotopic purity levels of 98 atom percent or higher, representing a substantial enhancement over the natural abundance of nitrogen-15, which occurs at approximately 0.36 percent [8] [16]. This enrichment level provides sufficient isotopic signal enhancement for various analytical applications while maintaining chemical and biological compatibility [14].

ParameterNatural L-PhenylalanineL-Phenylalanine-15N
Molecular FormulaC₉H₁₁NO₂C₉H₁₁¹⁵NO₂
Nitrogen-15 Content0.36 atom %≥98 atom %
Isotopic Enrichment Factor1× (reference)~270×

The enrichment process involves specialized synthetic techniques that incorporate nitrogen-15 labeled precursors during amino acid synthesis [10]. The resulting isotopic distribution shows minimal presence of natural nitrogen-14 isotope, ensuring high analytical specificity and sensitivity in experimental applications [19]. Quality control measures typically verify both chemical purity and isotopic enrichment levels to meet stringent research requirements [16].

Stereochemistry and Chiral Properties

L-Phenylalanine-15N maintains the L-configuration stereochemistry characteristic of naturally occurring amino acids [9]. The compound exhibits a single chiral center at the alpha-carbon position, with the spatial arrangement of substituents conforming to the S-absolute configuration according to Cahn-Ingold-Prelog nomenclature [30]. This stereochemical arrangement places the amino group, carboxyl group, hydrogen atom, and benzyl side chain in the specific three-dimensional orientation that defines the L-amino acid series [32].

The chiral purity of commercial L-Phenylalanine-15N preparations typically exceeds 97 percent, ensuring minimal contamination with the corresponding D-enantiomer [9]. This high enantiomeric purity proves essential for biochemical applications where stereochemical specificity plays a critical role in biological activity and molecular recognition processes [10]. The preservation of L-configuration during isotopic labeling procedures demonstrates the sophisticated synthetic approaches employed in producing these specialized compounds [32].

The molecular geometry around the chiral center exhibits tetrahedral coordination, with bond angles approximating the ideal tetrahedral angle of 109.5 degrees [34]. The benzyl side chain contributes additional conformational complexity through rotation around the alpha-carbon to methylene carbon bond, providing multiple accessible conformational states [36].

Physical Properties

Solubility Characteristics

L-Phenylalanine-15N demonstrates moderate solubility in aqueous solutions, with reported solubility values ranging from 1 to 5 grams per 100 milliliters of water at 25 degrees Celsius [29]. This solubility profile reflects the amphiphilic nature of the molecule, which contains both hydrophilic functional groups (amino and carboxyl groups) and a hydrophobic aromatic side chain [33]. The compound exhibits enhanced solubility in polar protic solvents compared to nonpolar organic solvents, consistent with the general behavior of amino acids [29].

The solubility characteristics remain essentially unchanged compared to the natural isotope variant, indicating that isotopic substitution does not significantly alter intermolecular interactions with solvent molecules [3]. Temperature-dependent solubility studies show increased dissolution at elevated temperatures, following typical endothermic dissolution behavior for amino acid compounds [27]. The presence of the aromatic benzene ring contributes to reduced water solubility compared to aliphatic amino acids of similar molecular weight [33].

Melting and Decomposition Points

L-Phenylalanine-15N exhibits a melting point range of 270-275 degrees Celsius with concurrent decomposition [3] [16]. This thermal behavior pattern mirrors that of natural L-phenylalanine, indicating that isotopic substitution does not substantially affect the crystalline structure or intermolecular forces governing melting behavior [9]. The decomposition process occurs simultaneously with melting, preventing observation of a clear liquid phase at atmospheric pressure [29].

PropertyTemperature Range (°C)Conditions
Melting Point270-275Decomposition
Boiling Point307.5 ± 30.0760 mmHg
Flash Point139.8 ± 24.6Standard conditions

The decomposition mechanism likely involves decarboxylation and deamination reactions typical of amino acids at elevated temperatures [3]. Thermal analysis techniques reveal that decomposition begins prior to complete melting, suggesting complex thermal behavior involving multiple simultaneous processes [16]. The relatively high decomposition temperature reflects the stability of the aromatic amino acid structure under normal storage and handling conditions [29].

Optical Activity

L-Phenylalanine-15N exhibits significant optical activity, with a specific rotation value of [α]₂₅/D = -33.0 degrees (c = 1 in water) [9] [16]. This optical rotation measurement confirms the presence of the chiral center and the predominance of the L-enantiomer in commercial preparations [30]. The negative rotation value indicates levorotatory behavior, meaning the compound rotates plane-polarized light in a counterclockwise direction when viewed along the direction of light propagation [11].

The optical activity measurement serves as a quality control parameter for assessing enantiomeric purity and detecting potential racemization during synthesis or storage [9]. The specific rotation value remains consistent across different batch preparations, demonstrating reproducible stereochemical control in manufacturing processes [16]. Optical rotation measurements provide a rapid and reliable method for confirming the L-configuration and assessing chiral purity without requiring more complex analytical techniques [11].

Molecular Weight and Isotope Effects

L-Phenylalanine-15N possesses a molecular weight of 166.18 grams per mole, representing an increase of approximately 1.0 gram per mole compared to natural L-phenylalanine [1] [14]. This mass difference results from the substitution of nitrogen-14 (atomic mass 14.003) with nitrogen-15 (atomic mass 15.000), creating a mass shift designated as M+1 in mass spectrometry applications [16]. The exact mass of the compound measures 165.078979 grams per mole, providing precise mass data for high-resolution analytical determinations [3].

Isotope VariantMolecular Weight (g/mol)Mass ShiftExact Mass (g/mol)
Natural L-Phenylalanine165.19Reference165.079
L-Phenylalanine-15N166.18M+1165.079
L-Phenylalanine-13C₉,15N175.12M+10175.106

The isotope effect manifests in subtle changes to physical and chemical properties, although these effects remain minimal for most practical applications [22]. Nuclear magnetic resonance spectroscopy benefits significantly from the isotopic substitution, as nitrogen-15 exhibits favorable nuclear magnetic properties compared to nitrogen-14, including spin-1/2 behavior and reduced quadrupolar relaxation [21]. Mass spectrometry applications exploit the predictable mass shift for compound identification and quantitative analysis in complex biological matrices [21].

Chemical Reactivity Patterns

L-Phenylalanine-15N exhibits chemical reactivity patterns closely resembling those of natural L-phenylalanine, with isotope effects producing only minor perturbations in reaction kinetics and thermodynamics [5] [22]. The primary reactive sites include the amino group, carboxyl group, and aromatic ring system, each capable of participating in characteristic chemical transformations [30]. The amino group readily undergoes acylation, alkylation, and condensation reactions typical of primary amines, while the carboxyl group participates in esterification, amidation, and decarboxylation processes [20].

The aromatic benzene ring contributes to the overall chemical behavior through its capacity for electrophilic aromatic substitution reactions and pi-pi stacking interactions with other aromatic systems [34]. These aromatic interactions play significant roles in protein folding and molecular recognition processes, with the benzyl side chain frequently participating in hydrophobic interactions and aromatic stacking arrangements [34]. The isotopic substitution at the nitrogen position does not significantly alter these aromatic interaction patterns [5].

Enzymatic reactions involving L-Phenylalanine-15N demonstrate kinetic isotope effects that vary depending on the specific transformation and mechanism involved [5]. Primary kinetic isotope effects occur when nitrogen-carbon or nitrogen-hydrogen bonds undergo breaking during the rate-limiting step, while secondary isotope effects result from changes in bonding environment around the nitrogen atom [22]. These isotope effects provide valuable mechanistic information in biochemical studies and serve as probes for investigating enzymatic reaction pathways [6].

Industrial production of L-Phenylalanine-15N primarily relies on large-scale fermentation processes and chemical synthesis methods that ensure high isotopic enrichment while maintaining cost effectiveness [4] [5]. The most prominent industrial approaches include microbial fermentation using engineered Escherichia coli strains, direct chemical exchange processes, and ammonia enrichment techniques.

Microbial Fermentation Systems

The fermentation-based production of L-Phenylalanine-15N utilizes genetically modified bacterial strains, particularly Escherichia coli, that have been engineered to enhance aromatic amino acid biosynthesis pathways [5] [6]. These systems employ nitrogen-15 labeled ammonium salts as the primary nitrogen source in minimal media formulations [4] [7]. The process typically involves culturing the engineered bacteria in controlled bioreactors with carefully monitored pH, temperature, and nutrient conditions to maximize both biomass production and isotopic incorporation [8] [9].

Industrial fermentation systems achieve isotopic enrichment levels of 95-98% with production yields ranging from 25-35% based on carbon source utilization [4] [9]. The fermentation process duration typically spans 24-72 hours, during which continuous monitoring of nitrogen-15 incorporation occurs through periodic sampling and mass spectrometric analysis [8].

Chemical Exchange Processes

Chemical exchange methods for industrial L-Phenylalanine-15N production involve the systematic replacement of nitrogen-14 atoms with nitrogen-15 isotopes through controlled chemical reactions [10] [11]. These processes utilize highly enriched nitrogen-15 gas or nitrogen-15 labeled ammonia in specialized exchange columns operating under elevated temperature and pressure conditions [11] [12].

The chemical exchange approach achieves exceptionally high isotopic enrichment levels of 98-99.5% with production yields of 70-85% [11]. This method is particularly advantageous for large-scale production due to its scalability and consistent product quality, though it requires significant capital investment for specialized equipment [10] [11].

Direct Ammonia Enrichment

Direct ammonia enrichment represents the most economically efficient industrial method for producing nitrogen-15 labeled compounds [11] [13]. This technique involves the separation of nitrogen-15 from natural nitrogen through cascade enrichment processes using the nitrogen oxide-nitric acid exchange system [11] [12].

The process achieves isotopic enrichment exceeding 99% with production yields of 85-95%, making it the preferred method for very large-scale manufacturing [11]. The technique utilizes automated cascade systems that can process multi-kilogram quantities of starting materials while maintaining exceptional isotopic purity [11] [13].

Laboratory-Scale Synthesis Approaches

Laboratory-scale synthesis of L-Phenylalanine-15N encompasses several methodologies designed to provide researchers with high-quality isotope-labeled material for specialized applications [14] [15] [16]. These approaches prioritize isotopic enrichment and chemical purity over production volume, making them suitable for research and analytical applications.

Solid Phase Peptide Synthesis

Solid phase peptide synthesis (SPPS) represents a widely utilized laboratory method for incorporating L-Phenylalanine-15N into peptide sequences [16]. This approach employs protected nitrogen-15 labeled phenylalanine derivatives, such as Fmoc-Phe-OH-15N, which are systematically coupled to growing peptide chains anchored on solid supports [16].

The SPPS methodology achieves isotopic incorporation levels of 98-99% with chemical purities exceeding 95% [18]. The process typically produces milligram to gram quantities of labeled peptides, making it ideal for structural studies and analytical method development [16]. The technique requires careful selection of coupling reagents and deprotection conditions to prevent racemization and maintain isotopic integrity [18].

Solution Phase Chemistry

Solution phase synthesis methods for L-Phenylalanine-15N involve direct chemical modification of nitrogen-15 labeled precursors through established organic synthesis protocols [19] [14]. These approaches utilize isotopically enriched starting materials such as nitrogen-15 labeled ammonia, amino acids, or aromatic compounds as building blocks [14] [20].

The solution phase methodology typically achieves isotopic incorporation of 95-98% with chemical purities ranging from 90-98% [14]. Production scales vary from 10-500 milligrams per synthesis batch, depending on the specific synthetic route employed [14]. This approach offers flexibility in structural modifications and stereochemical control, making it valuable for specialized research applications [19] [14].

Bacterial Expression Systems

Bacterial expression systems provide an economical approach for laboratory-scale production of L-Phenylalanine-15N through metabolic incorporation [15] [9]. These systems utilize auxotrophic bacterial strains that require external amino acid supplementation, allowing for efficient incorporation of isotope-labeled precursors [15] [7].

The bacterial expression methodology employs modified minimal media supplemented with nitrogen-15 labeled amino acids or inorganic nitrogen sources [7] [9]. The approach achieves isotopic incorporation levels of 95-99% with production scales ranging from 50-1000 milligrams per culture batch [15] [9]. This technique is particularly advantageous for producing uniformly labeled proteins containing L-Phenylalanine-15N residues [7] [21].

Modified Minimal Media Protocols

Modified minimal media protocols represent an optimized approach for laboratory-scale synthesis that combines metabolic labeling with controlled nutrient supplementation [7] [9]. These protocols employ specially formulated growth media containing nitrogen-15 labeled substrates and optimized amino acid concentrations to maximize isotopic incorporation while maintaining cell viability [7].

The modified media approach typically produces 100-2000 milligrams of labeled material per preparation with isotopic incorporation exceeding 95% [9]. The methodology requires careful balance of amino acid concentrations to prevent isotopic scrambling while ensuring adequate protein expression levels [7] [9].

Isotopic Enrichment Strategies

Isotopic enrichment strategies for L-Phenylalanine-15N production focus on maximizing the incorporation of nitrogen-15 atoms while minimizing isotopic dilution and scrambling [10] [14] [7]. These strategies encompass various approaches ranging from direct precursor feeding to sophisticated chemical exchange processes.

Nitrogen-15 Nitrate Feeding

Nitrogen-15 nitrate feeding represents a fundamental enrichment strategy that utilizes highly enriched nitrogen-15 labeled nitrate salts as the primary nitrogen source in growth media [10] [22]. This approach relies on the natural nitrogen assimilation pathways of microorganisms to convert inorganic nitrogen into amino acid building blocks [10] [22].

The nitrate feeding strategy achieves enrichment efficiencies of 90-95% with processing times of 24-72 hours [10]. The method is cost-effective and suitable for large-scale applications, though it may result in some isotopic dilution due to endogenous nitrogen metabolism [10] [22]. Careful monitoring of nitrate consumption and ammonia production is essential to optimize enrichment efficiency [22].

Nitrogen-15 Ammonium Salt Incorporation

Nitrogen-15 ammonium salt incorporation provides a more direct pathway for isotopic enrichment by utilizing ammonium chloride or ammonium sulfate labeled with nitrogen-15 [7] [21]. This strategy bypasses the nitrate reduction pathway, resulting in more efficient nitrogen incorporation and reduced isotopic dilution [7].

The ammonium salt approach achieves enrichment efficiencies of 95-98% with processing times of 12-48 hours [7]. The method is particularly effective for bacterial fermentation systems and cell culture applications where rapid nitrogen uptake is desired [7] [21]. The technique requires careful pH management to prevent ammonia volatilization and ensure optimal uptake rates [7].

Amino Acid Precursor Supplementation

Amino acid precursor supplementation involves the direct addition of nitrogen-15 labeled amino acids to growth media or reaction systems [14] [7]. This strategy provides the highest level of isotopic control by directly supplying the target compound or closely related precursors [14] [18].

The precursor supplementation approach achieves enrichment efficiencies of 98-99% with processing times of 6-24 hours [14]. This method is most effective for specific labeling applications where precise isotopic placement is required [14] [18]. The technique typically involves higher costs due to the expense of isotope-labeled precursors but provides superior isotopic purity [14].

Chemical Exchange Methods

Chemical exchange methods for isotopic enrichment utilize equilibrium reactions between nitrogen-containing compounds and nitrogen-15 labeled reagents [10] [11]. These methods employ controlled temperature and pressure conditions to facilitate isotope exchange while maintaining chemical integrity [11] [12].

The chemical exchange approach achieves enrichment efficiencies of 85-92% with processing times of 48-96 hours [11]. The method is suitable for post-synthetic labeling of existing compounds and can be applied to various nitrogen-containing functional groups [10] [11]. Optimization of reaction conditions is critical to prevent unwanted side reactions and decomposition [11].

Enzymatic Incorporation Systems

Enzymatic incorporation systems utilize specific enzymes to facilitate the introduction of nitrogen-15 atoms into target molecules [15] [23]. These systems employ transaminases, dehydrogenases, and other nitrogen-processing enzymes to achieve selective isotopic labeling [15] [23].

The enzymatic approach achieves enrichment efficiencies of 92-97% with processing times of 12-36 hours [23]. The method provides excellent stereochemical control and can be used for site-specific labeling applications [15] [23]. The technique requires optimization of enzyme activity, cofactor regeneration, and substrate concentrations to maximize conversion efficiency [23].

Quality Control and Purity Assessment

Quality control and purity assessment protocols for L-Phenylalanine-15N encompass multiple analytical techniques designed to verify isotopic enrichment, chemical purity, and structural integrity [24] [25] [26]. These assessment methods are critical for ensuring product consistency and suitability for intended applications.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical method for determining isotopic enrichment and structural verification of L-Phenylalanine-15N [3] [9]. Nitrogen-15 NMR spectroscopy provides direct measurement of isotopic incorporation by comparing the intensity of nitrogen-15 signals with natural abundance nitrogen-14 backgrounds [27] [28].

The NMR methodology achieves detection limits of 0.1% isotopic content with precision levels of ±0.5% [9] [28]. Carbon-13 NMR spectroscopy is employed to verify the aromatic ring structure and confirm the absence of structural modifications during synthesis [9]. Proton NMR analysis provides additional confirmation of chemical purity and identifies potential impurities or degradation products [9].

Mass Spectrometry Analysis

Mass spectrometry (MS) analysis provides comprehensive molecular weight determination and fragmentation pattern analysis for L-Phenylalanine-15N [29] [30]. High-resolution mass spectrometry enables precise measurement of isotopic shifts and confirms the molecular formula of the labeled compound [30] [31].

The mass spectrometry approach achieves detection limits of 0.01% for impurities with precision levels of ±0.2% [30] [31]. Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns and enables identification of isotopic scrambling or incomplete labeling [29] [30]. The technique is particularly valuable for detecting trace contaminants and verifying isotopic purity [30].

High Performance Liquid Chromatography

High Performance Liquid Chromatography (HPLC) analysis ensures chemical purity and stereochemical integrity of L-Phenylalanine-15N preparations [24] [25]. Chiral HPLC methods specifically verify the optical purity and detect potential racemization that may occur during synthesis or storage [25] [32].

The HPLC methodology achieves detection limits of 0.05% for chemical impurities with precision levels of ±0.1% [25]. Reversed-phase HPLC separations effectively resolve structural isomers and degradation products, while ion-exchange chromatography can detect ionic impurities and contaminating amino acids [24] [25]. Derivatization with o-phthaldialdehyde (OPA) enhances detection sensitivity for amino acid analysis [24] [29].

Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides sensitive detection of isotopic ratios and volatile impurities in L-Phenylalanine-15N samples [29] [33]. The technique requires derivatization of the amino acid to volatile derivatives suitable for gas chromatographic separation [29] [34].

The GC-MS approach achieves detection limits of 0.1% isotopic variation with precision levels of ±0.3% [29] [33]. The method is particularly effective for measuring isotopic enrichment ratios and detecting isotopic scrambling during synthesis [29]. Derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) provides stable derivatives suitable for accurate isotopic analysis [9].

Isotope Ratio Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) provides the highest precision measurements of isotopic ratios in L-Phenylalanine-15N samples [33] [35]. This technique enables detection of subtle isotopic variations and verification of enrichment levels with exceptional accuracy [33] [36].

The IRMS methodology achieves detection limits of 0.001% isotopic precision with precision levels of ±0.01% [33]. The technique requires sample combustion to convert organic nitrogen to nitrogen gas for analysis, providing absolute isotopic ratio measurements [36] [34]. IRMS analysis is essential for validating isotopic standards and confirming enrichment specifications [33].

Amino Acid Analysis

Amino acid analysis provides quantitative determination of L-Phenylalanine-15N content and detection of contaminating amino acids [24] [37]. Automated amino acid analyzers employ ion-exchange chromatography with post-column derivatization for sensitive amino acid detection [24] [37].

The amino acid analysis approach achieves detection limits of 0.1% amino acid content with precision levels of ±0.5% [24]. The method enables quantification of the target compound relative to internal standards and identifies potential amino acid impurities from synthesis processes [37]. Integration with isotope dilution mass spectrometry (IDMS) provides enhanced accuracy for quantitative analysis [32] [37].

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Last modified: 08-15-2023

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